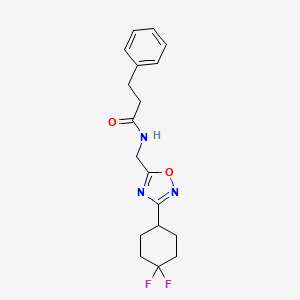

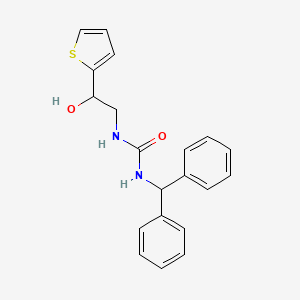

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile" is a molecule that belongs to the class of α,β-unsaturated nitriles, which are known for their diverse applications in organic synthesis and material science. While the specific compound is not directly studied in the provided papers, similar compounds with related structures have been investigated for their molecular interactions, optical properties, and potential applications in various fields such as fluorescence and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with a compound containing an active methylene group. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials that contain the 3,4-dimethylphenyl and 2-nitrophenyl substituents.

Molecular Structure Analysis

The molecular structure of α,β-unsaturated nitriles is crucial in determining their physical and chemical properties. For example, the molecular interactions in (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile (Z-DPPyACN) are significant in its self-assembly behaviors and optical properties . The crystal packing of these compounds often exhibits multiple non-covalent interactions, such as C–H···π and CH···HC edge-to-face interactions, which contribute to the supramolecular network between adjacent molecules . These interactions are likely to be present in the compound of interest as well, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of α,β-unsaturated nitriles is characterized by their ability to participate in various chemical reactions. The presence of the nitro group in the compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile" suggests that it could undergo reactions typical of nitro compounds, such as reduction to amines or participation in nucleophilic aromatic substitution. Additionally, the acrylonitrile moiety could be involved in Michael addition reactions due to the electron-deficient nature of the carbon-carbon double bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of α,β-unsaturated nitriles are influenced by their molecular structure. For instance, the optical properties of Z-DPPyACN show a Stokes shift caused by the reorganization of the molecule in the excited state, which is affected by solvent polarity . This indicates that the compound "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile" may also exhibit solvent-dependent fluorescence behavior. The crystal packing density and the presence of intermolecular interactions can also affect the melting point, solubility, and stability of the compound .

科学研究应用

Synthesis and Characterization

Preparation and Reactions

Early studies on related compounds, such as benzoylnitrile oxides, have been explored for their reactivity and synthesis methods. The nitrosation of dimethylphenacylsulfonium bromide leading to benzoylnitrile oxide and subsequent 1,3-dipolar cycloadditions with different dipolarophiles have been investigated, highlighting the synthetic utility of these compounds in organic chemistry (Otsuji et al., 1971).

X-ray Crystal Structures and Cytotoxic Activities

Research involving heteroarylacrylonitriles has shown the synthesis of compounds substituted with triazoles or benzimidazoles, demonstrating their in vitro cytotoxic potency against human cancer cell lines. This illustrates the potential biomedical applications of these molecules in developing anticancer agents (Sa̧czewski et al., 2004).

Potential Applications

Anticancer Studies

The synthesis and anticancer studies of metal antibiotic chelation complexes with ligands derived from thiazolyl azo compounds have been reported. These studies indicate the role of such compounds in the inhibition of cancer cell growth, suggesting their utility as anticancer drugs (Al-adilee & Waheeb, 2020).

Optoelectronic Applications

Donor-acceptor substituted thiophene dyes, including those related to acrylonitrile derivatives, have been designed and synthesized for enhanced nonlinear optical limiting. These compounds are considered for optoelectronic devices aimed at protecting human eyes and optical sensors, indicating their significance in materials science and engineering (Anandan et al., 2018).

属性

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-7-8-15(9-14(13)2)18-12-27-20(23-18)16(10-21)11-22-17-5-3-4-6-19(17)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDALZVRHWGWGMD-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)